8-Bromo-7-methyl-imidazo[1,5-a]pyridine
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Overview
Description
8-Bromo-7-methyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, characterized by a fused bicyclic system, makes it a valuable scaffold in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Mode of Action
It’s known that imidazo[1,5-a]pyridine derivatives can interact with biological molecules .
Biochemical Pathways
It’s known that imidazo[1,5-a]pyridine derivatives can affect various biochemical pathways .
Result of Action
Some imidazo[1,5-a]pyridine derivatives have shown signs of apoptosis including nuclear condensation and fragmentation .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can undergo various transformations to access different derivatives .
Cellular Effects
Some imidazopyridine derivatives have shown signs of apoptosis including nuclear condensation and fragmentation at certain concentrations .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyridines are known to be stable and valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Dosage Effects in Animal Models
Most imidazopyridine analogues have shown non-toxicity against tested cell lines .
Metabolic Pathways
Imidazo[1,5-a]pyridines are known to undergo various transformations to access different derivatives .
Transport and Distribution
Imidazo[1,5-a]pyridines are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Subcellular Localization
Imidazo[1,5-a]pyridines are known to be valuable scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 8-Bromo-7-methyl-imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route includes the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. Industrial production methods often utilize similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-7-methyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-7-methyl-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic transformations.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
8-Bromo-7-methyl-imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives and related heterocycles:
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities, this compound shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazine:
Imidazo[1,2-a]quinoxaline: Used in the development of optoelectronic devices and sensors, it highlights the versatility of the imidazo scaffold.
Properties
IUPAC Name |
8-bromo-7-methylimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-5-10-4-7(11)8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFTDYWSCBUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CN=CN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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